molecular formula C16H36Br3N-2 B13903320 Tetrabutylazanium;tribromide

Tetrabutylazanium;tribromide

Cat. No.: B13903320
M. Wt: 482.2 g/mol
InChI Key: NVPJVPHQWFARPY-UHFFFAOYSA-K
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Description

It is a salt composed of the lipophilic tetrabutylammonium cation and the linear tribromide anion . This compound is often used as a reagent in organic synthesis due to its stability and ease of handling.

Preparation Methods

Tetrabutylazanium;tribromide can be synthesized by treating solid tetrabutylammonium bromide with bromine vapor . The reaction is as follows:

[N(C4H9)4]Br+Br2[N(C4H9)4]Br3[N(C₄H₉)₄]Br + Br₂ → [N(C₄H₉)₄]Br₃ [N(C4​H9​)4​]Br+Br2​→[N(C4​H9​)4​]Br3​

Alternatively, tetrabutylammonium bromide can be reacted with vanadium pentoxide and aqueous hydrogen peroxide, or with ceric ammonium nitrate .

Chemical Reactions Analysis

Tetrabutylazanium;tribromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include isopropanol under reflux conditions and aqueous medium at elevated temperatures . Major products formed from these reactions are often brominated organic compounds.

Mechanism of Action

The mechanism of action of tetrabutylazanium;tribromide involves the release of bromine, which acts as an electrophile in various organic reactions. The tetrabutylammonium cation stabilizes the tribromide anion, allowing it to participate in oxidation and substitution reactions . The molecular targets and pathways involved depend on the specific reaction and the substrates used.

Comparison with Similar Compounds

Tetrabutylazanium;tribromide can be compared with other similar compounds such as:

This compound is unique due to its stability, ease of handling, and effectiveness as a brominating agent in organic synthesis .

Properties

Molecular Formula

C16H36Br3N-2

Molecular Weight

482.2 g/mol

IUPAC Name

tetrabutylazanium;tribromide

InChI

InChI=1S/C16H36N.3BrH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-3

InChI Key

NVPJVPHQWFARPY-UHFFFAOYSA-K

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.[Br-].[Br-].[Br-]

Origin of Product

United States

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